molecular formula C24H19F3N4O3 B2567060 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 902919-94-2

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2567060
CAS No.: 902919-94-2
M. Wt: 468.436
InChI Key: HWWWCPHCJCSGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H19F3N4O3 and its molecular weight is 468.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiopharmaceutical Development

Compounds similar to the specified chemical structure have been investigated for their potential as selective radioligands in positron emission tomography (PET) imaging. For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the mentioned compound, has been reported as selective ligands of the translocator protein (18 kDa). These compounds, including DPA-714, have been designed for radiolabeling with fluorine-18, facilitating in vivo imaging of neuroinflammatory processes (Dollé et al., 2008).

Anticancer Activity

Research on derivatives of the pyrimidin-4-yl acetamide structure has identified compounds with appreciable cytotoxic activity against various cancer cell lines. Such studies aim to discover new anticancer agents by attaching different aryloxy groups to the pyrimidine ring, demonstrating the potential of these compounds in cancer treatment (Al-Sanea et al., 2020).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been synthesized and evaluated in vitro for their binding potential to the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker for neuroinflammatory processes. The synthesized compounds displayed subnanomolar affinity for TSPO, comparable to known ligands, and were investigated through biodistribution and PET imaging in rodent models of neuroinflammation, confirming their potential as in vivo PET radiotracers (Damont et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-phenylethylamine with ethyl acetoacetate to form 3-(2-phenylethyl)-4,5-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one. This intermediate is then reacted with trifluoroacetic anhydride to form 3-(2-phenylethyl)-4,5-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one-2-carboxylic acid. The final compound is obtained by reacting this intermediate with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI or DCC.", "Starting Materials": [ "2-phenylethylamine", "ethyl acetoacetate", "trifluoroacetic anhydride", "2-(trifluoromethyl)aniline", "EDCI or DCC" ], "Reaction": [ "Step 1: Condensation of 2-phenylethylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form 3-(2-phenylethyl)-4,5-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one.", "Step 2: Reaction of the intermediate from step 1 with trifluoroacetic anhydride in the presence of a base such as pyridine or triethylamine to form 3-(2-phenylethyl)-4,5-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one-2-carboxylic acid.", "Step 3: Coupling of the intermediate from step 2 with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI or DCC to form the final compound, 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide." ] }

CAS No.

902919-94-2

Molecular Formula

C24H19F3N4O3

Molecular Weight

468.436

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H19F3N4O3/c25-24(26,27)18-10-4-5-11-19(18)29-20(32)15-31-21-17(9-6-13-28-21)22(33)30(23(31)34)14-12-16-7-2-1-3-8-16/h1-11,13H,12,14-15H2,(H,29,32)

InChI Key

HWWWCPHCJCSGNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.